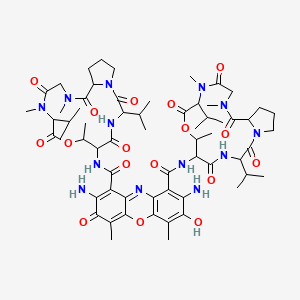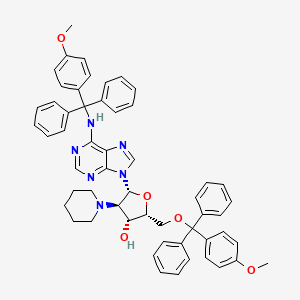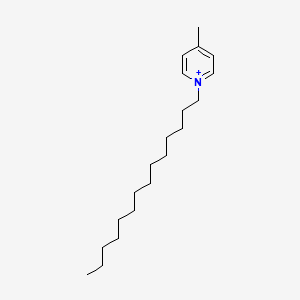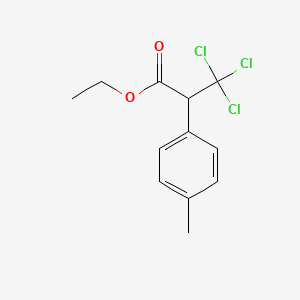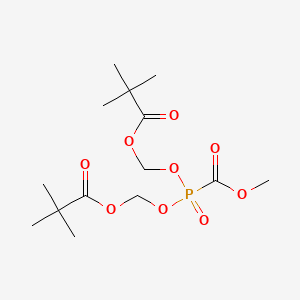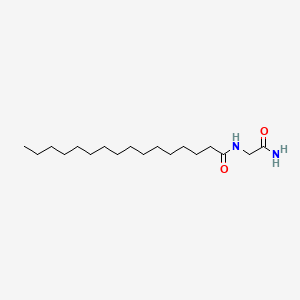
Allyl(benzyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(benzyl)sulfide is an organic compound that features both allyl and benzyl groups attached to a sulfur atom The allyl group consists of a methylene bridge attached to a vinyl group, while the benzyl group is a phenyl ring attached to a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-pot Synthesis: Allyl(benzyl)sulfide can be synthesized from sulfinate esters and allylsilanes through a one-pot method.
C-S Coupling: Another method involves the reaction of benzylic alcohols with thiols under metal-free and solvent-free conditions, catalyzed by TAPC.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. The use of environmentally friendly catalysts and reagents is preferred to ensure sustainability and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl(benzyl)sulfide can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Substitution: It can participate in substitution reactions, such as the S_N2 mechanism, where the sulfur atom acts as a nucleophile.
Hydrothiolation: The compound can undergo hydrothiolation reactions with alkenes, leading to the formation of Markovnikov-type products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2).
Reducing Agents: Sodium borohydride (NaBH_4).
Catalysts: TAPC, indium triiodide, zinc, copper.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through substitution and hydrothiolation reactions.
Wissenschaftliche Forschungsanwendungen
Allyl(benzyl)sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of allyl(benzyl)sulfide involves its ability to undergo various chemical transformations. The sulfur atom in the compound can act as a nucleophile, participating in substitution reactions. Additionally, the allyl and benzyl groups can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Allyl Sulfide: Contains only the allyl group attached to sulfur.
Benzyl Sulfide: Contains only the benzyl group attached to sulfur.
Diallyl Sulfide: Contains two allyl groups attached to sulfur.
Uniqueness: Allyl(benzyl)sulfide is unique due to the presence of both allyl and benzyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of substituent.
Eigenschaften
CAS-Nummer |
6937-97-9 |
|---|---|
Molekularformel |
C10H12S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
prop-2-enylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H12S/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI-Schlüssel |
JEJKPKFDMNNGDH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



